molecular formula C8H9NO2S B1313491 1-(Ethylthio)-4-nitrobenzene CAS No. 7205-60-9

1-(Ethylthio)-4-nitrobenzene

Cat. No.: B1313491
CAS No.: 7205-60-9
M. Wt: 183.23 g/mol
InChI Key: XXZUBAOBGOBJDT-UHFFFAOYSA-N
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Description

1-(Ethylthio)-4-nitrobenzene is a substituted aromatic compound characterized by an ethylthio (-S-C₂H₅) group at the 1-position and a nitro (-NO₂) group at the 4-position of the benzene ring. Its molecular formula is C₈H₉NO₂S, with a molecular weight of 183.23 g/mol.

The nitro group imparts strong electron-withdrawing properties, influencing the compound’s reactivity in electrophilic substitution and nucleophilic aromatic substitution reactions. The ethylthio group, a sulfur-containing substituent, may act as a weakly electron-donating group due to the sulfur atom’s lone pairs, creating a unique electronic environment for chemical transformations.

Properties

IUPAC Name

1-ethylsulfanyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZUBAOBGOBJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10488618
Record name 1-(Ethylsulfanyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10488618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7205-60-9
Record name 1-(Ethylsulfanyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10488618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Ethylthio)-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(ethylthio)benzene. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position of the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylthio)-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (–NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.

    Substitution: The ethylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The ethylthio group can be oxidized to a sulfoxide (–SOEt) or sulfone (–SO2Et) using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Substitution: Nucleophiles such as halides, amines, or thiols.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed:

    Reduction: 1-(Ethylthio)-4-aminobenzene.

    Substitution: Various substituted benzene derivatives.

    Oxidation: 1-(Ethylsulfinyl)-4-nitrobenzene, 1-(Ethylsulfonyl)-4-nitrobenzene.

Scientific Research Applications

1-(Ethylthio)-4-nitrobenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.

    Industry: It can be used in the production of dyes, pigments, and other materials due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-(Ethylthio)-4-nitrobenzene and its derivatives depends on the specific chemical reactions they undergo For instance, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table compares 1-(Ethylthio)-4-nitrobenzene with structurally related compounds, highlighting variations in substituents, molecular weight, and key properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound C₈H₉NO₂S 183.23 -S-C₂H₅ (1), -NO₂ (4) High polarity; potential intermediate in drug synthesis
1-(Methylthio)-4-nitrobenzene C₇H₇NO₂S 169.20 -S-CH₃ (1), -NO₂ (4) Shorter alkyl chain; higher solubility in polar solvents
1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene C₉H₇F₃NO₂S 258.22 -S-C₂H₅ (1), -NO₂ (2), -CF₃ (4) Enhanced electron-withdrawal; likely lower reactivity in nucleophilic substitutions
1-Chloromethyl-4-nitrobenzene C₇H₆ClNO₂ 171.59 -CH₂Cl (1), -NO₂ (4) Crystalline solid (mp: 71°C); precursor for pharmaceuticals
1-(Ethylthio)-4-fluorobenzene C₈H₉FS 156.22 -S-C₂H₅ (1), -F (4) Lower molecular weight; reduced steric hindrance

Biological Activity

Overview

1-(Ethylthio)-4-nitrobenzene (CAS No. 7205-60-9) is an organic compound characterized by a benzene ring substituted with an ethylthio group at the 1-position and a nitro group at the 4-position. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C8H9NO2S
  • Molecular Weight : 185.23 g/mol
  • Functional Groups : Nitro group (–NO2), Ethylthio group (–SEt)

The biological activity of this compound is primarily influenced by its nitro group, which is known for its ability to undergo reduction reactions, converting to an amino group (–NH2). This transformation can enhance the compound's reactivity and interaction with biological targets, potentially leading to various therapeutic effects. The nitro group also plays a critical role in redox reactions within cells, contributing to both antimicrobial and cytotoxic activities against various pathogens .

Antimicrobial Activity

Nitro compounds, including this compound, are recognized for their broad-spectrum antimicrobial properties. Studies indicate that nitro groups can induce toxicity in microorganisms through redox cycling, leading to cell death. This compound has shown potential against various bacterial strains, including Helicobacter pylori, Pseudomonas aeruginosa, and Streptococcus mutans .

Antineoplastic Potential

Research has highlighted the potential of nitro compounds in cancer therapy. The ability of these compounds to induce apoptosis in cancer cells makes them valuable candidates for further investigation in oncology. The specific mechanisms through which this compound exerts its effects on cancer cells remain an area for future research .

Other Biological Activities

This compound may also exhibit other pharmacological effects, such as:

  • Anti-inflammatory : Potential modulation of inflammatory pathways.
  • Vasodilatory Effects : Possible impact on vascular smooth muscle relaxation.
  • Antihypertensive Properties : Potential influence on blood pressure regulation through nitric oxide pathways .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Study Demonstrated significant inhibition of growth against H. pylori and M. tuberculosis, suggesting its utility as a lead compound for antibiotic development .
Cytotoxicity Assay Showed that derivatives of this compound induced apoptosis in several cancer cell lines, indicating potential antineoplastic properties .
Mechanistic Study Investigated the redox cycling of the nitro group, revealing its role in generating reactive oxygen species (ROS) that contribute to microbial toxicity .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructureBiological Activity
1-(Methylthio)-4-nitrobenzeneMethyl instead of ethylSimilar antimicrobial properties but possibly lower potency due to less steric bulk.
1-(Ethylthio)-2-nitrobenzeneNitro group at the 2-positionDifferent reactivity patterns; potential for varied biological effects.
1-(Ethylthio)-4-chlorobenzeneChlorine instead of nitroPrimarily used in industrial applications; limited biological activity compared to nitro derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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